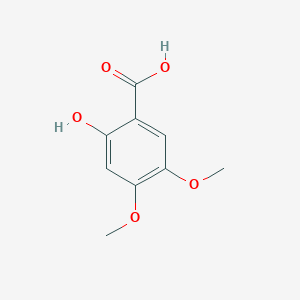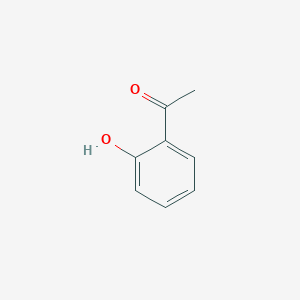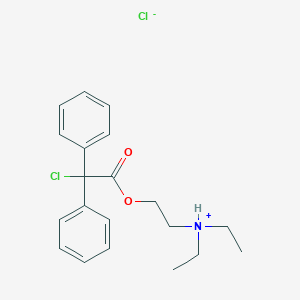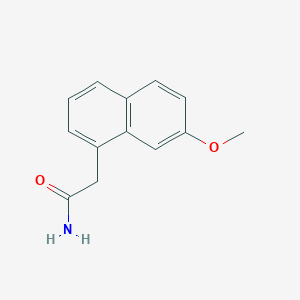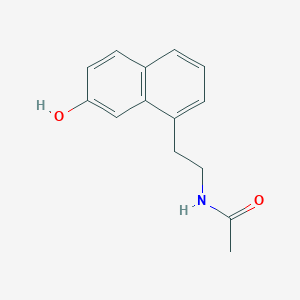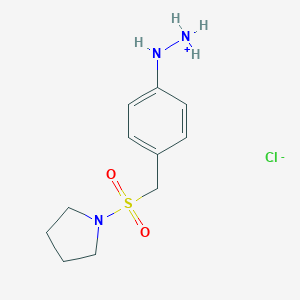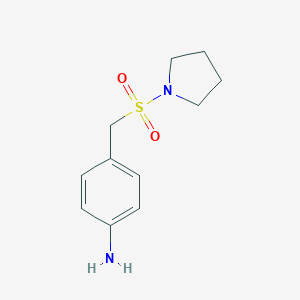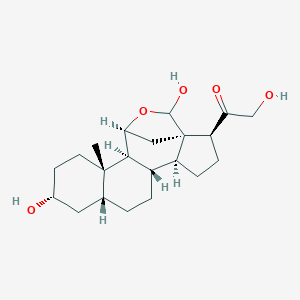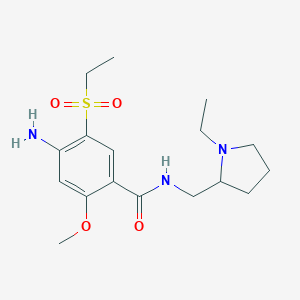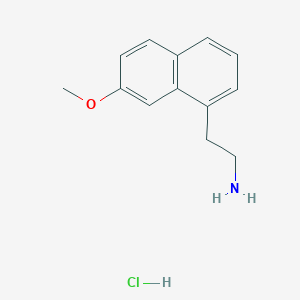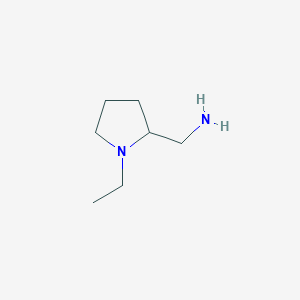
Hydroxybupropion
Overview
Description
Mechanism of Action
Target of Action
Hydroxybupropion, an active metabolite of Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters
Biochemical Analysis
Biochemical Properties
Hydroxybupropion interacts with several enzymes and proteins. It is similar in its potency as a norepinephrine reuptake inhibitor (IC 50 = 1.7 μM), but is substantially weaker as a dopamine reuptake inhibitor (IC 50 = >10 μM) . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α 4 β 2 and α 3 β 4, but is even more potent in comparison .
Cellular Effects
This compound influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nACh receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its distribution half-life is between 3–4 hours . It exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, low doses of bupropion have been shown to augment nicotine self-administration, while high doses attenuate self-administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Transport and Distribution
This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxybupropion can be synthesized from 2-bromo-3’-chloropropiophenone and 2-amino-2-methyl-1-propanol via reflux in acetonitrile with a 90% yield . The reaction involves the hydroxylation of the tert-butyl group and the amino-alcohol isomers .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and validation of the compound in human plasma . The process includes sample preparation by liquid-liquid extraction followed by chromatographic separation using reversed-phase HPLC .
Chemical Reactions Analysis
Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by the enzyme CYP2B6.
Substitution: Involves the substitution of the hydroxy group at the carbonyl carbon.
Cyclization: Occurs due to the substitution of the hydroxy group at the carbonyl carbon.
Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .
Scientific Research Applications
Hydroxybupropion has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydroxybupropion is similar to other metabolites of bupropion, such as threohydrobupropion and erythrohydrobupropion . it is unique in its potency as a norepinephrine reuptake inhibitor and its role as a major active metabolite of bupropion . Other similar compounds include:
(2R,3R)-Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.
Radafaxine: An isolated isomer of this compound with potent effects.
This compound’s unique properties and significant role in the metabolism of bupropion make it a compound of great interest in various fields of scientific research.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxybupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
| Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybupropion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYBUPROPION, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)
